molecular formula C18H29N7O12P+ B12080999 Cytidine, cytidylyl-(3'-->5')-, monoammonium salt (8CI,9CI)

Cytidine, cytidylyl-(3'-->5')-, monoammonium salt (8CI,9CI)

Cat. No.: B12080999
M. Wt: 566.4 g/mol
InChI Key: JGKVVMBBXIPZIL-ZNFCZCJPSA-O
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Description

Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt (8CI,9CI) is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions. This compound is often used in research and industrial applications due to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves the condensation of two cytidine molecules. This reaction typically requires the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the phosphodiester bond. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is scaled up using automated synthesizers that can handle large volumes of reagents and solvents. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.

Chemical Reactions Analysis

Types of Reactions

Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form uridine derivatives.

    Reduction: Reduction reactions can convert it back to its monomeric cytidine units.

    Substitution: Nucleophilic substitution reactions can modify the cytidine moieties or the phosphodiester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Uridine derivatives.

    Reduction: Monomeric cytidine units.

    Substitution: Modified cytidine derivatives with various functional groups.

Scientific Research Applications

Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.

    Biology: Plays a role in studying DNA and RNA interactions, replication, and transcription processes.

    Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It can act as a substrate for various enzymes, including polymerases and nucleases, affecting processes such as replication, transcription, and repair. The phosphodiester linkage between the cytidine units is crucial for its biological activity, as it mimics the natural backbone of nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Uridine, uridylyl-(3’–>5’)-, monoammonium salt
  • Adenosine, adenylyl-(3’–>5’)-, monoammonium salt
  • Guanosine, guanylyl-(3’–>5’)-, monoammonium salt

Uniqueness

Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is unique due to its specific cytidine-cytidine linkage, which imparts distinct properties compared to other nucleotide analogs. Its ability to form stable phosphodiester bonds and participate in various biochemical reactions makes it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C18H29N7O12P+

Molecular Weight

566.4 g/mol

IUPAC Name

azanium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H25N6O12P.H3N/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30);1H3/p+1/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1

InChI Key

JGKVVMBBXIPZIL-ZNFCZCJPSA-O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+]

Origin of Product

United States

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